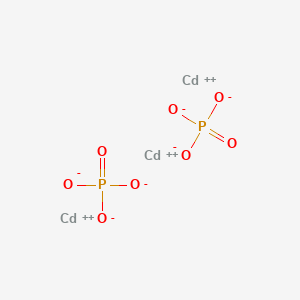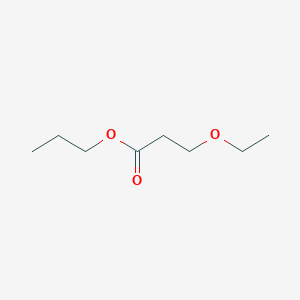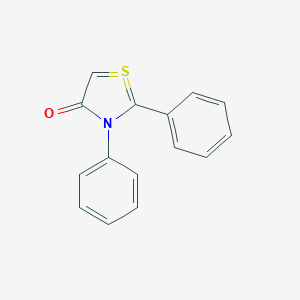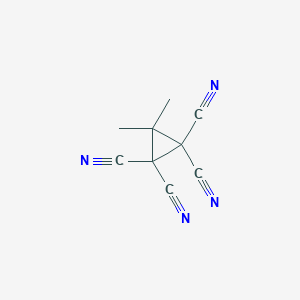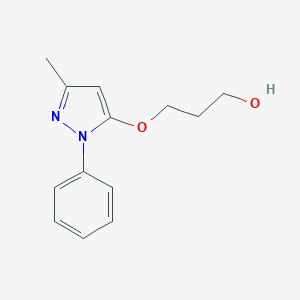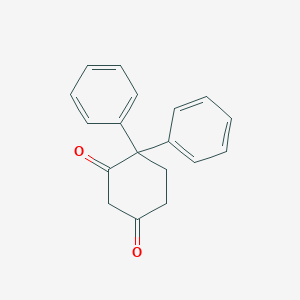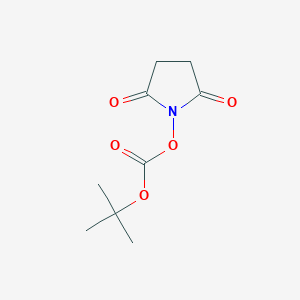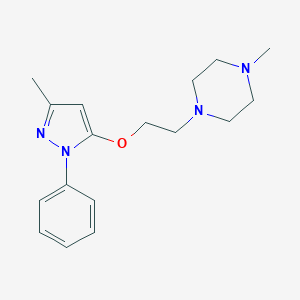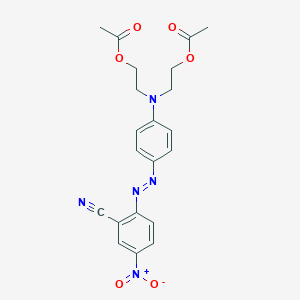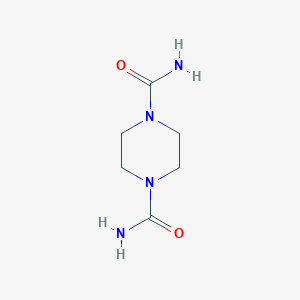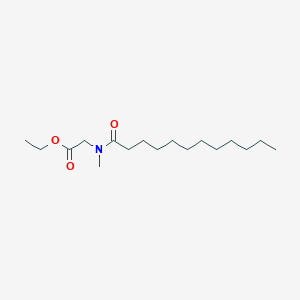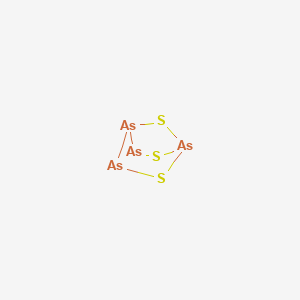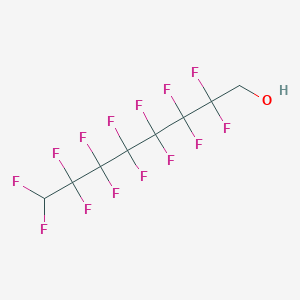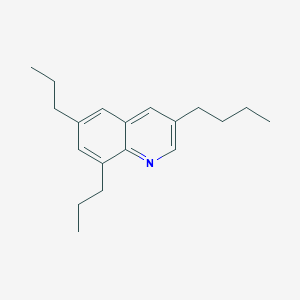
3-Butyl-6,8-dipropylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-6,8-dipropylquinoline, also known as BPQ, is a synthetic compound that has been studied for its potential applications in various fields, including medicine and agriculture. BPQ is a quinoline derivative that has been found to possess interesting biological properties, such as antimicrobial and antiparasitic activity.
Mecanismo De Acción
The mechanism of action of 3-Butyl-6,8-dipropylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms and parasites. 3-Butyl-6,8-dipropylquinoline has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and cell walls. It has also been found to inhibit the growth of parasites by interfering with their energy metabolism and DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
3-Butyl-6,8-dipropylquinoline has been found to have a range of biochemical and physiological effects, depending on the organism being studied. In bacteria, 3-Butyl-6,8-dipropylquinoline has been found to disrupt the synthesis of peptidoglycan, a key component of the bacterial cell wall. In fungi, 3-Butyl-6,8-dipropylquinoline has been found to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In parasites, 3-Butyl-6,8-dipropylquinoline has been found to inhibit the synthesis of heme, a key component of the parasite's energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Butyl-6,8-dipropylquinoline has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its relatively low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for 3-Butyl-6,8-dipropylquinoline research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential use as a therapeutic agent for various diseases, and the exploration of its mode of action at the molecular level. Additionally, there is potential for 3-Butyl-6,8-dipropylquinoline to be used in combination with other drugs to enhance their efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
3-Butyl-6,8-dipropylquinoline can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with butylamine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with propyl bromide to form the final product. This method has been optimized to yield high purity 3-Butyl-6,8-dipropylquinoline with good yield.
Aplicaciones Científicas De Investigación
3-Butyl-6,8-dipropylquinoline has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, 3-Butyl-6,8-dipropylquinoline has been found to possess antimicrobial activity against a range of bacteria, fungi, and parasites. It has also been found to possess antipsychotic and anti-inflammatory properties. In agriculture, 3-Butyl-6,8-dipropylquinoline has been studied for its potential use as a pesticide, as it has been found to be effective against a range of insect pests.
Propiedades
Número CAS |
10372-07-3 |
|---|---|
Nombre del producto |
3-Butyl-6,8-dipropylquinoline |
Fórmula molecular |
C19H27N |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
3-butyl-6,8-dipropylquinoline |
InChI |
InChI=1S/C19H27N/c1-4-7-10-16-13-18-12-15(8-5-2)11-17(9-6-3)19(18)20-14-16/h11-14H,4-10H2,1-3H3 |
Clave InChI |
KJRLWDICSCYJKR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
SMILES canónico |
CCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
Sinónimos |
3-Butyl-6,8-dipropylquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



